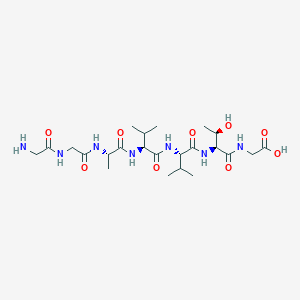
Glycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycine is a complex peptide composed of multiple amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Glycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation.
Industrial Production Methods: On an industrial scale, the synthesis of this peptide may involve automated peptide synthesizers to increase efficiency and yield. Purification steps such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions: Glycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize specific amino acids within the peptide.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to reduce disulfide bonds or other oxidized functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using various reagents depending on the specific functional groups present in the peptide.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as derivatives resulting from substitution reactions.
Aplicaciones Científicas De Investigación
Glycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycine has several scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and stability.
Biology: The peptide can be used to investigate protein-protein interactions and enzyme-substrate relationships.
Medicine: Potential therapeutic applications include the development of peptide-based drugs for various diseases.
Industry: It can be utilized in the production of bioactive peptides for use in cosmetics and food additives.
Mecanismo De Acción
The mechanism by which Glycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycine exerts its effects involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the context in which the peptide is used.
Comparación Con Compuestos Similares
Glycylglycyl-L-alanyl-L-leucyl-L-leucine
Glycylglycyl-L-alanyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucine
Propiedades
Número CAS |
651292-05-6 |
|---|---|
Fórmula molecular |
C23H41N7O9 |
Peso molecular |
559.6 g/mol |
Nombre IUPAC |
2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C23H41N7O9/c1-10(2)17(28-20(36)12(5)27-15(33)8-25-14(32)7-24)22(38)29-18(11(3)4)23(39)30-19(13(6)31)21(37)26-9-16(34)35/h10-13,17-19,31H,7-9,24H2,1-6H3,(H,25,32)(H,26,37)(H,27,33)(H,28,36)(H,29,38)(H,30,39)(H,34,35)/t12-,13+,17-,18-,19-/m0/s1 |
Clave InChI |
XAZPLRWKUAIPJE-OLZVCHQQSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)CN)O |
SMILES canónico |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


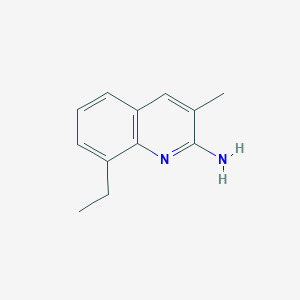
![5-Chloro-7-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167143.png)
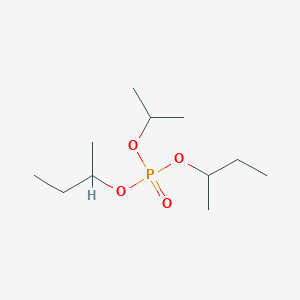
![2-(4-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15167156.png)
![4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol](/img/structure/B15167168.png)
![2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile](/img/structure/B15167181.png)
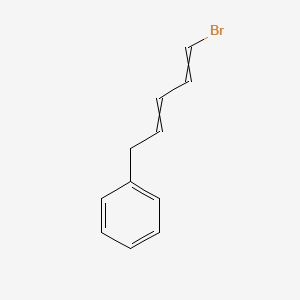
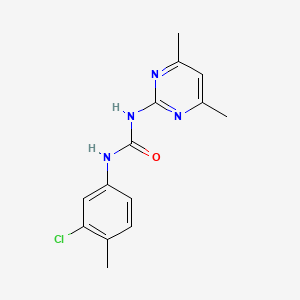
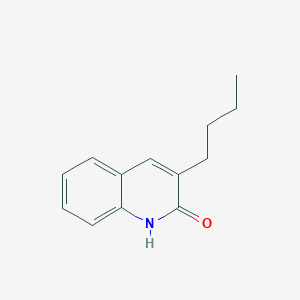
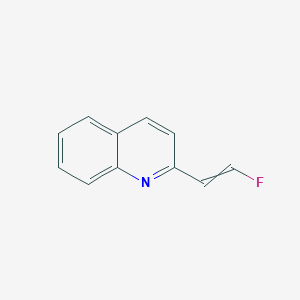
![5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B15167218.png)
![4-tert-Butyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B15167220.png)
![4-Chloro-2-{[(furan-3-yl)methyl]amino}-5-sulfamoylbenzoic acid](/img/structure/B15167226.png)
![4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid](/img/structure/B15167230.png)
